Phenazepam-d4

描述

Phenazepam-d4 is a reference material that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is intended to be used as an analytical reference standard . Phenazepam is categorized as a benzodiazepine . It has sedative and hypnotic properties and has been detected in illicit tablets .

Synthesis Analysis

The method of preparing phenazepam has a number of drawbacks: there is no purification of semiproducts at the intermediate stages, such that contaminants accumulate in the final product, making its purification more difficult and increasing losses of product . The phenazepam yield using this method is 26% . Many methods of preparing 1,4-benzodiazepines are known, and most of those used in industrial synthesis schemes are based on the use of substituted 2-aminobenzophenones with subsequent acylation using acetic acid derivatives, amination (this stage is excluded if the amine function is already present in the acylating agent), and cyclization .

Molecular Structure Analysis

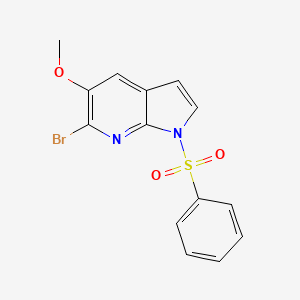

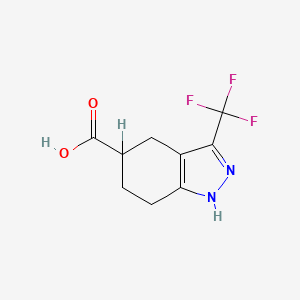

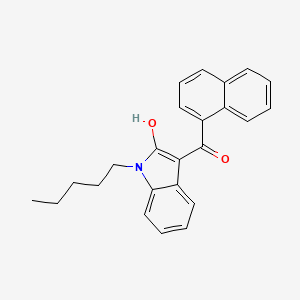

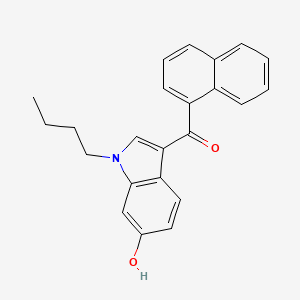

Phenazepam-d4 is a drug of the benzodiazepine class. Benzodiazepine drugs contain a benzene ring fused to a diazepine ring, which is a seven-membered ring with the two nitrogen constituents located at R1 and R4. The benzyl ring of phenazepam is substituted at R7 with a bromine group .

Chemical Reactions Analysis

The synthesis of Phenazepam-d4 involves a number of chemical reactions. The synthesis uses the chloranhydride of aminoacetic acid, an extremely unstable and reactive compound whose use is justified in making samples of substances in the laboratory but not for industrial-scale synthesis . Alternative methods include an oxidation stage using CrO3 or reduction with LiAlH4, which hinders their industrial utilization .

Physical And Chemical Properties Analysis

Phenazepam-d4 is a neat solid . It has a molecular formula of C15H6BrClD4N2O and a formula weight of 353.6 . It has a solubility of 15 mg/ml in DMF, 0.1 mg/ml in DMF:PBS (pH 7.2) (1:9), 10 mg/ml in DMSO, and 0.2 mg/ml in Ethanol .

科学研究应用

Efficacy in Anxiety Disorders and Alcohol Use Disorder : Phenazepam has been used in therapy for anxiety disorders, particularly in patients with alcohol dependence. Research indicates its effectiveness can be influenced by genetic polymorphisms, such as those in the CYP2C19 gene, which may affect both the efficacy and safety of the drug (Zastrozhin et al., 2018).

Detection in Post-Mortem Analysis : Phenazepam and its metabolite, 3-hydroxyphenazepam, have been analyzed in various post-mortem tissues and fluids, providing insight into the drug's distribution and concentration in the body after death. This research is important for forensic analyses (Crichton et al., 2015).

Implications in Impaired Driving : Phenazepam's impact on driving impairment has been documented, highlighting its potential for abuse and the risks associated with its recreational use. This research underscores the need for careful monitoring and regulation of its use (Kerrigan et al., 2013).

Influence of Genetic Polymorphisms : Studies have shown that genetic polymorphisms in enzymes like CYP3A and CYP2C19 can influence the plasma concentration of Phenazepam, affecting its safety and efficacy profiles in patients with anxiety disorders and comorbid alcohol use disorder (Zastrozhin et al., 2020).

Metabolism and Pharmacokinetics : Investigations into the metabolism of Phenazepam have identified key enzymes involved in its biotransformation, like CYP3A4. Understanding these metabolic pathways is crucial for optimizing dosing and minimizing adverse effects (Ivashchenko et al., 2018).

GABA-Activated Current Modulation : Research has also explored Phenazepam's effects on GABA-activated currents in the brain, contributing to our understanding of its mechanism of action at the molecular level (Kopanitsa et al., 2000).

安全和危害

属性

IUPAC Name |

7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQQJSWIRRRL-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenazepam-d4 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)